molecular formula C19H17ClN4O B445619 3-CHLORO-N'~1~-[(E)-1-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]BENZOHYDRAZIDE

3-CHLORO-N'~1~-[(E)-1-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]BENZOHYDRAZIDE

Cat. No.: B445619
M. Wt: 352.8g/mol
InChI Key: LBUUSPCWPDKSKZ-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-CHLORO-N’~1~-[(E)-1-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]BENZOHYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a chloro group, a pyrazole ring, and a benzohydrazide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-N’~1~-[(E)-1-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation reaction between 3-chlorobenzohydrazide and 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-CHLORO-N’~1~-[(E)-1-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in polar solvents like ethanol or methanol.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted benzohydrazides with various functional groups.

Scientific Research Applications

3-CHLORO-N’~1~-[(E)-1-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]BENZOHYDRAZIDE has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-CHLORO-N’~1~-[(E)-1-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-CHLORO-N’~1~-[(E)-1-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]BENZOHYDRAZIDE: is similar to other hydrazide derivatives, such as:

Uniqueness

The uniqueness of 3-CHLORO-N’~1~-[(E)-1-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]BENZOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro group and the pyrazole ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H17ClN4O

Molecular Weight

352.8g/mol

IUPAC Name

3-chloro-N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]benzamide

InChI

InChI=1S/C19H17ClN4O/c1-13-18(14(2)24(23-13)17-9-4-3-5-10-17)12-21-22-19(25)15-7-6-8-16(20)11-15/h3-12H,1-2H3,(H,22,25)/b21-12+

InChI Key

LBUUSPCWPDKSKZ-CIAFOILYSA-N

SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C=NNC(=O)C3=CC(=CC=C3)Cl

Isomeric SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/NC(=O)C3=CC(=CC=C3)Cl

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C=NNC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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